
1,1,1-Trifluoro-4-methylhexan-2-amine
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Overview
Description
1,1,1-Trifluoro-4-methylhexan-2-amine is a fluorinated amine compound with the molecular formula C7H14F3N It is characterized by the presence of three fluorine atoms attached to the first carbon atom and a methyl group attached to the fourth carbon atom in the hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-methylhexan-2-amine typically involves the introduction of trifluoromethyl groups into the hexane chain. One common method is the reaction of 4-methylhexan-2-one with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-4-methylhexan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of trifluoromethyl alcohols or amines.
Substitution: Formation of azides or methoxy derivatives.
Scientific Research Applications
1,1,1-Trifluoro-4-methylhexan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of fluorinated organic compounds, which are valuable in medicinal chemistry and agrochemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4-methylhexan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1,1,1-Trifluoro-4-methylhexan-2-amine can be compared with other similar compounds, such as:
Trifluoromethylamine: Contains a trifluoromethyl group attached to an amine, but with a different carbon chain structure.
Trifluoromethyl ketones: Compounds with a trifluoromethyl group attached to a ketone, used in various chemical reactions and applications.
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and stability, making it distinct from other similar compounds.
Biological Activity
1,1,1-Trifluoro-4-methylhexan-2-amine is a fluorinated amine compound that has garnered attention for its potential biological activities. The incorporation of trifluoromethyl groups into organic molecules often enhances their pharmacological properties, including increased lipophilicity and bioactivity. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of this compound typically involves the nucleophilic substitution reactions where fluorinated precursors are reacted with amines. The trifluoromethyl group is known to significantly influence the reactivity and biological properties of the resulting compounds.
Antimicrobial Properties
Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity. For instance, derivatives of this compound have been evaluated against various bacterial strains. A study showed that similar trifluoromethylated compounds displayed significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) with submicromolar IC50 values .
Compound | Activity Against MRSA | IC50 (µM) |
---|---|---|
Trifluoro derivative A | Yes | <0.5 |
Trifluoro derivative B | Yes | <0.3 |
Cytotoxicity
Cytotoxicity assessments have revealed that this compound exhibits selective toxicity towards cancer cell lines while maintaining low cytotoxicity towards normal cells. For example, studies on related compounds demonstrated that they could inhibit the growth of breast cancer cell lines (e.g., MDA-MB-231) with IC50 values comparable to established chemotherapeutics like paclitaxel .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Fluorinated compounds can act as inhibitors for various enzymes involved in cellular processes. For example, some studies have indicated that similar compounds inhibit dihydrofolate reductase (DHFR), a target in cancer therapy .
- Cell Membrane Interaction : The lipophilic nature of trifluoromethylated compounds enhances their ability to penetrate cell membranes, leading to increased intracellular concentrations and subsequent biological effects.
Case Studies
Recent studies have highlighted the efficacy of trifluoromethylated amines in treating resistant bacterial infections and certain types of cancer:
- Antibacterial Efficacy : A series of studies demonstrated that trifluoromethylated amines showed potent antibacterial properties against both gram-positive and gram-negative bacteria .
- Cancer Cell Inhibition : In vitro studies showcased that these compounds could selectively inhibit the proliferation of cancer cells while sparing normal cells .
Properties
Molecular Formula |
C7H14F3N |
---|---|
Molecular Weight |
169.19 g/mol |
IUPAC Name |
1,1,1-trifluoro-4-methylhexan-2-amine |
InChI |
InChI=1S/C7H14F3N/c1-3-5(2)4-6(11)7(8,9)10/h5-6H,3-4,11H2,1-2H3 |
InChI Key |
WOYOLWDMXCMTMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(C(F)(F)F)N |
Origin of Product |
United States |
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